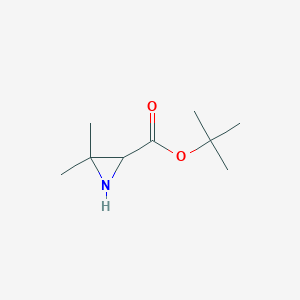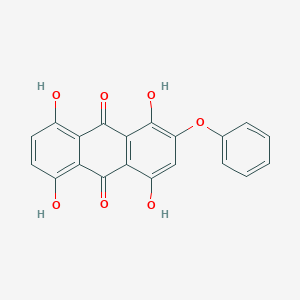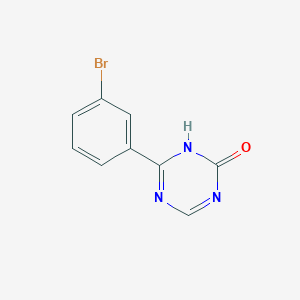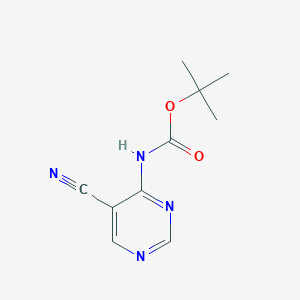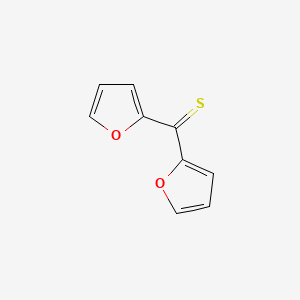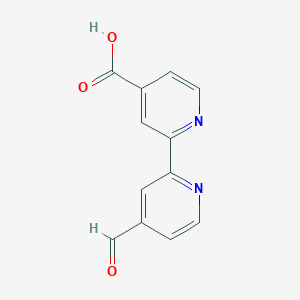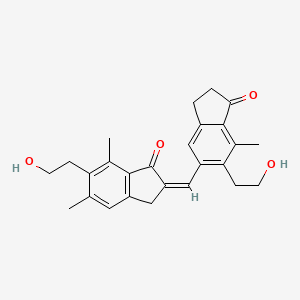
Monachosorin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monachosorin A is a natural compound isolated from the plant Monachosorum henryiThis compound has garnered significant interest due to its potential therapeutic properties, particularly in the field of traditional medicine where it has been used for its anti-inflammatory and analgesic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Monachosorin A typically involves the construction of the sesquiterpene lactone core through various cyclization reactions. One common method is the intramolecular Friedel–Crafts cyclization of arylpropionic acids or 3-chloro-1-(substituted phenyl)propan-1-one. This reaction often requires the use of protic acids such as sulfuric acid, hydrogen fluoride, methanesulfonic acid, or polyphosphoric acid . Additionally, transition-metal-catalyzed reactions, such as those using rhodium, palladium, or ruthenium catalysts, have been employed to achieve high stereoselectivity in the synthesis of this compound .
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic methodologies and the development of more efficient catalytic systems have made it possible to produce this compound on a larger scale. The use of environmentally friendly catalysts and sustainable reaction conditions is a key focus in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Monachosorin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, dihydro and tetrahydro derivatives, and various substituted analogs of this compound .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a valuable intermediate in the synthesis of more complex natural products and pharmaceuticals.
Biology: Monachosorin A exhibits significant biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Medicine: Research has shown its potential in the treatment of inflammatory diseases, pain management, and as an antimicrobial agent.
Industry: this compound is used in the development of new drugs and as a lead compound in drug discovery programs .
Mecanismo De Acción
Monachosorin A can be compared with other sesquiterpene lactones, such as:
Artemisinin: Known for its antimalarial properties.
Parthenolide: Exhibits anti-inflammatory and anticancer activities.
Costunolide: Known for its anti-inflammatory and anticancer effects.
Uniqueness: this compound stands out due to its specific molecular structure, which imparts unique biological activities. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound with potential therapeutic applications .
Comparación Con Compuestos Similares
- Artemisinin
- Parthenolide
- Costunolide
Monachosorin A continues to be a subject of extensive research due to its promising therapeutic potential and diverse biological activities. Its unique properties and versatile applications make it a valuable compound in the fields of chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C26H28O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
(2Z)-6-(2-hydroxyethyl)-2-[[6-(2-hydroxyethyl)-7-methyl-1-oxo-2,3-dihydroinden-5-yl]methylidene]-5,7-dimethyl-3H-inden-1-one |
InChI |
InChI=1S/C26H28O4/c1-14-10-19-13-20(26(30)25(19)15(2)21(14)6-8-27)12-18-11-17-4-5-23(29)24(17)16(3)22(18)7-9-28/h10-12,27-28H,4-9,13H2,1-3H3/b20-12- |
Clave InChI |
LOBSTWNCPNNOKH-NDENLUEZSA-N |
SMILES isomérico |
CC1=CC2=C(C(=C1CCO)C)C(=O)/C(=C\C3=C(C(=C4C(=C3)CCC4=O)C)CCO)/C2 |
SMILES canónico |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(=CC3=C(C(=C4C(=C3)CCC4=O)C)CCO)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3,13,13-Tetraoctyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13135125.png)




